Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride
CAS No.: 87740-26-9
Cat. No.: VC16198526
Molecular Formula: C14H16ClNS
Molecular Weight: 265.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87740-26-9 |
|---|---|
| Molecular Formula | C14H16ClNS |
| Molecular Weight | 265.8 g/mol |
| IUPAC Name | 3-[(3-methylphenyl)sulfanylmethyl]aniline;hydrochloride |
| Standard InChI | InChI=1S/C14H15NS.ClH/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12;/h2-9H,10,15H2,1H3;1H |
| Standard InChI Key | RJDMRBZHKDGVQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)SCC2=CC(=CC=C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride (CAS: 18991-39-4) is formally classified as a substituted aniline derivative. Its molecular formula is C₁₄H₁₆ClNS, with a molecular weight of 265.80 g/mol. The core structure consists of an aniline moiety (benzene ring with an amine group) functionalized at the 3-position by a [(3-methylphenyl)thio]methyl group. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling and biological applications .
Structural Analysis
The compound’s IUPAC name reflects its substitution pattern: the 3-methylphenylthio group is attached via a methylene bridge to the aniline ring. Key structural features include:
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Aromatic amine group: The -NH₂ group on the benzene ring confers basicity and reactivity in electrophilic substitution reactions .
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Thioether linkage: The sulfur atom in the -S-CH₂- bridge introduces polarizability and potential for redox reactivity .
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3-Methylphenyl substituent: The methyl group at the 3-position of the phenyl ring imposes steric hindrance, influencing regioselectivity in further derivatization .
The crystal structure remains uncharacterized, but analogous compounds, such as 3-[(phenylsulfonyl)methyl]aniline hydrochloride, exhibit planar aromatic systems with hydrogen-bonded networks stabilized by chloride ions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride typically involves a multi-step sequence:
Step 1: Thioether Formation
A nucleophilic substitution reaction between 3-methylbenzenethiol and a chloromethyl-aniline precursor under basic conditions yields the thioether intermediate. For example:
This step leverages the thiol’s nucleophilicity to displace chloride, forming the C-S bond .
Step 2: Hydrochloride Salt Formation
Treatment with hydrochloric acid protonates the aniline’s amine group, precipitating the hydrochloride salt:
Yields for this step often exceed 90% under optimized conditions .
Optimization Challenges
Key challenges include:
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Purification: The thioether’s sensitivity to oxidation necessitates inert atmospheres during isolation.
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Byproduct Formation: Competing reactions, such as over-alkylation, require careful stoichiometric control .
The compound’s hydrophilicity is enhanced by the hydrochloride salt, contrasting with the lipophilic 3-methylphenylthio group. This amphiphilic profile suggests utility in drug delivery systems .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The aniline ring undergoes nitration and sulfonation at the para position relative to the -NH₃⁺ group. For example, nitration with HNO₃/H₂SO₄ yields a nitro derivative, a precursor to secondary amines .
Oxidation of Thioether
The sulfur atom is susceptible to oxidation by peroxides, forming sulfoxides or sulfones:
\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S(O)-R'} \xrightarrow{\text{excess}} \text{R-S(O)_2-R'}This reactivity is exploitable for modulating electronic properties in drug design .
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